Ethyl 4-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)benzoate Ethyl 4-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)benzoate
Brand Name: Vulcanchem
CAS No.: 438488-91-6
VCID: VC21525236
InChI: InChI=1S/C22H20N2O5S/c1-3-24-18-12-13-19(16-6-5-7-17(20(16)18)21(24)25)30(27,28)23-15-10-8-14(9-11-15)22(26)29-4-2/h5-13,23H,3-4H2,1-2H3
SMILES: CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC=C(C=C4)C(=O)OCC)C=CC=C3C1=O
Molecular Formula: C22H20N2O5S
Molecular Weight: 424.5g/mol

Ethyl 4-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)benzoate

CAS No.: 438488-91-6

Cat. No.: VC21525236

Molecular Formula: C22H20N2O5S

Molecular Weight: 424.5g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)benzoate - 438488-91-6

Specification

CAS No. 438488-91-6
Molecular Formula C22H20N2O5S
Molecular Weight 424.5g/mol
IUPAC Name ethyl 4-[(1-ethyl-2-oxobenzo[cd]indol-6-yl)sulfonylamino]benzoate
Standard InChI InChI=1S/C22H20N2O5S/c1-3-24-18-12-13-19(16-6-5-7-17(20(16)18)21(24)25)30(27,28)23-15-10-8-14(9-11-15)22(26)29-4-2/h5-13,23H,3-4H2,1-2H3
Standard InChI Key FKKRPTKOHUIYKN-UHFFFAOYSA-N
SMILES CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC=C(C=C4)C(=O)OCC)C=CC=C3C1=O
Canonical SMILES CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC=C(C=C4)C(=O)OCC)C=CC=C3C1=O

Introduction

Structural Characteristics and Properties

Molecular Structure Overview

Ethyl 4-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)benzoate features several key structural components:

  • A benzo[cd]indole core system with a 2-oxo functionality

  • An ethyl substituent on the nitrogen at position 1

  • A sulfonamide group at position 6

  • An ethyl 4-benzoate moiety attached to the sulfonamide nitrogen

This structural arrangement places the compound within the broader class of 2-oxo-1,2-dihydrobenzo[cd]indole derivatives that have attracted scientific interest for their diverse biological activities .

Physical and Chemical Properties

The physical and chemical properties of Ethyl 4-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)benzoate can be reasonably inferred from structurally similar compounds. A closely related analog, 1-ethyl-N-(4-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, has a molecular weight of 370.4 g/mol as documented in PubChem . The target compound would have a higher molecular weight due to the replacement of the fluorophenyl group with an ethyl benzoate group.

The presence of both polar groups (sulfonamide, carbonyl) and nonpolar regions (aromatic rings) suggests amphiphilic characteristics, which would influence its solubility profile and pharmacokinetic behavior. The compound likely exhibits limited water solubility but would be soluble in organic solvents such as DMSO, dichloromethane, and chloroform.

Table 1: Predicted Physicochemical Properties of Ethyl 4-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)benzoate

PropertyPredicted ValueBasis of Prediction
AppearanceCrystalline solidTypical for complex aromatic compounds
SolubilityPoorly soluble in water; soluble in organic solventsBased on structural features and similar compounds
StabilityStable at room temperature; sensitive to extreme pHBased on functional group reactivity
LogPModerate to highDue to aromatic systems and ethyl ester group
Hydrogen Bond AcceptorsMultiple (O=C, S=O, COOEt)Structural analysis
Hydrogen Bond DonorsOne (sulfonamide NH)Structural analysis

Synthesis Methodology

Precursor Synthesis

A critical intermediate in the synthesis of the target compound is 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride (CAS: 32103-15-4). The documented synthesis of this key precursor involves the reaction of 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole (compound 4) with chlorosulfonic acid in chloroform :

"To a solution of compound 4 (6.46 g, 33 mol) in chloroform (100 mL) was added chlorosulfonic (11.5 g, 99 mmol) dropwise at 0 °C for 10 min. The reaction mixture was heated at 50 °C for 6 h. The mixture was then poured into ice water. The reaction mixture was extracted with DCM (150 mL × 2)."

This reaction proceeds with a reported yield of 59%, providing the essential sulfonyl chloride intermediate that serves as the foundation for further functionalization .

Proposed Synthetic Route

The synthesis of Ethyl 4-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)benzoate would likely follow a nucleophilic substitution reaction between the sulfonyl chloride intermediate and ethyl 4-aminobenzoate. This reaction pathway aligns with established methodologies for sulfonamide formation, which typically involve:

  • Activation of the sulfonyl chloride with a suitable base

  • Nucleophilic attack by the amine component

  • Formation of the sulfonamide bond with elimination of HCl

  • Purification of the final product through crystallization or chromatography

The reaction conditions would need careful optimization to maximize yield and minimize side reactions, particularly given the complexity of the molecular architecture.

Structural Analogs and Related Compounds

Benzo[cd]indole Derivatives

The benzo[cd]indole scaffold appears in numerous bioactive compounds. Patent literature reveals multiple derivatives with various substituents at position 6, including:

  • 1-ethyl-N-(4-fluorophenyl)-2-oxobenzo[cd]indole-6-sulfonamide (CAS: 438488-70-1)

  • N-(3-chlorophenyl)-1-ethyl-2-oxobenzo[cd]indole-6-sulfonamide

  • N-(4-chlorophenyl)-1-ethyl-2-oxobenzo[cd]indole-6-sulfonamide

  • N-butyl-1-ethyl-2-oxobenzo[cd]indole-6-sulfonamide

These analogs demonstrate the versatility of the core structure and its compatibility with various substituents, suggesting synthetic feasibility for the target compound .

Analytical Characterization

Identification Parameters

For unambiguous identification, the following parameters would be valuable:

  • IUPAC Name: Ethyl 4-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)benzoate

  • Structural representation using a standardized notation system similar to that used for related compounds

  • High-resolution mass spectrometric data

  • Specific rotation (if chiral centers are present)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator